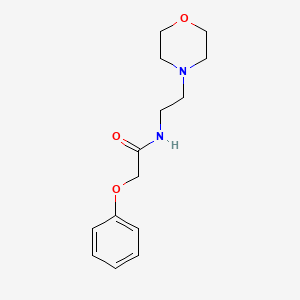

(Z)-4-(2-甲氧基乙氨基)-4-氧代丁-2-烯酸

描述

The compound appears to contain a 2-methoxyethyl group, which is an organyl group resulting from the formal cleavage of the hydroxy group from 2-methoxyethanol . It is used as a protecting group for carboxylic acids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are methods for similar compounds. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can be protodeboronated using a radical approach . Also, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines can provide β-amino alcohols in high yields with excellent regioselectivity .科学研究应用

合成和分子结构

已经记录了通过 2-吡啶酰胺和重氮甲烷之间的反应合成 3-(2-芳基-2-氧代乙基)-3-甲氧基-2-氧代-2,3-二氢咪唑并[1,2-a]吡啶等衍生物。这些化合物的结构阐明,包括它们的盐酸盐形式,已通过 X 射线衍射方法实现,展示了配合物的分子结构和进一步化学修饰的潜力 (Aliev 等,2007)。

发光和配位化学

对与相关化合物形成的镧系元素配合物的发光性质的研究显示出重要的发现。合成了具有 (Z)-4-(4-甲氧基苯氧基)-4-氧代丁-2-烯酸的固态稀土配合物,表现出强发光峰,表明它们在材料科学和发光探针中的潜在用途 (Duan 等,2008)。

DNA 相互作用和生物筛选

一项关于 4-(5-氯-2-羟基苯氨基)-4-氧代丁-2-烯酸的研究揭示了它与 DNA 的相互作用,并展示了细胞毒性、抗肿瘤和抗氧化活性。这些发现突出了这些化合物在药物开发和生化工具中的治疗潜力 (Sirajuddin 等,2015)。

光谱研究和细胞毒性

对 N-马来苯甲酸衍生物的研究表明它们对各种癌细胞有效,为其在癌症研究和治疗中的潜在应用提供了见解 (Zayed 等,2019)。

抗菌活性

N-取代的 4-芳基-2-羟基-4-氧代丁-2-烯酸酰肼及其金属配合物的合成和抗菌评价揭示了活性与参考药物相当或超过参考药物的化合物,为新的抗菌剂开辟了道路 (Pulina 等,2019)。

作用机制

Target of Action

It is known that 2’-o-methoxyethyl (2’-o-moe) modified oligonucleotides, which are related to this compound, are often used as antisense molecules to inhibit the expression of disease-causing proteins .

Mode of Action

The mode of action of this compound involves the synthesis of 2’-modified RNA oligomers, specifically 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . This is achieved by reducing the steric bulk in the context of a previously described RNA polymerase activity .

Biochemical Pathways

The affected biochemical pathways involve the synthesis of 2’-modified RNA oligomers. The reduction of steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of these oligomers . This process is crucial in nucleic-acid-based drug development .

Pharmacokinetics

The pharmacokinetic properties of related 2’-O-MOE-modified oligonucleotides have been studied. These oligonucleotides are resistant to nuclease metabolism in both plasma and tissue . Plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The 2’-o-moe modification combined with the phosphodiester (po) backbone exhibited a more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .

Result of Action

The result of the action of this compound is the efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750nt . This has enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .

Action Environment

It is known that the primary characteristic that results in the most marked alterations in pharmacokinetics is the affinity and capacity of these compounds to bind plasma proteins . A balance of greater stability supplied by the 2’-O-MOE modification together with maintenance of plasma protein binding is necessary to ensure favorable pharmacokinetics of this new generation of antisense oligonucleotides .

属性

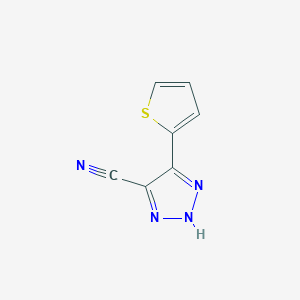

IUPAC Name |

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUVQRXQIQIYKI-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364310 | |

| Record name | ST50322546 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54930-23-3 | |

| Record name | NSC349791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50322546 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3060516.png)

![6-(tert-butyl)-2-[(2-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3060518.png)

![N-[2-(2-Pyridinyl)ethyl]benzamide](/img/structure/B3060529.png)